Technical Guide: Synthesis and Characterization of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride
Technical Guide: Synthesis and Characterization of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride
Executive Summary
This technical guide details the synthesis, isolation, and characterization of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride , a critical heterocyclic building block. This compound is structurally significant due to the ortho relationship between the acetic acid moiety (C2) and the bromine atom (C3). This specific substitution pattern makes it a versatile precursor for fused ring systems, such as azaindoles (via intramolecular cyclization) or naphthyridines , and a valuable scaffold in medicinal chemistry for fragment-based drug discovery (FBDD).
The guide prioritizes a scalable, non-cryogenic synthetic route utilizing Nucleophilic Aromatic Substitution (SNAr) followed by acid-mediated hydrolysis. This approach avoids the use of expensive transition metal catalysts (e.g., Palladium) required for cross-coupling routes, thereby reducing cost and heavy metal impurity risks.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the high electrophilicity of the C2 position in the pyridine ring. While the C3-position is deactivated towards nucleophilic attack, the C2-position is activated by the adjacent ring nitrogen.
Mechanistic Logic:
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Regioselectivity: In 2,3-dibromopyridine, the C2-bromide is significantly more labile than the C3-bromide due to the electron-withdrawing nature of the nitrogen atom (stabilization of the Meisenheimer complex intermediate). The C3-bromine atom, while sterically crowding, further activates C2 via inductive withdrawal (-I effect).
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Carbon Homologation: Diethyl malonate serves as a masked acetic acid equivalent. It is a soft nucleophile capable of displacing the C2-bromide.
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Decarboxylation: Acidic hydrolysis converts the diester to the diacid, which spontaneously decarboxylates to the monoacetic acid.
Reaction Scheme Visualization
Figure 1: Synthetic pathway via Malonate Displacement.
Experimental Protocol
Stage 1: Synthesis of Diethyl 2-(3-bromo-2-pyridyl)malonate
Reagents & Materials:
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2,3-Dibromopyridine (1.0 eq)
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Diethyl malonate (1.2 eq)[1]
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Sodium Hydride (60% dispersion in oil) (2.5 eq)
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Tetrahydrofuran (THF), anhydrous
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Ammonium chloride (sat. aq.)
Procedure:
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Activation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, suspend Sodium Hydride (2.5 eq) in anhydrous THF (10 mL/g of SM). Cool to 0°C.
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Enolate Formation: Add Diethyl malonate (1.2 eq) dropwise over 30 minutes. Evolution of H2 gas will be observed. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.
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Coupling: Add 2,3-Dibromopyridine (1.0 eq) as a solution in THF.
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Reaction: Heat the mixture to reflux (approx. 66°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting material (2,3-dibromopyridine) should be consumed.
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Workup: Cool to 0°C. Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na2SO4, and concentrate in vacuo.
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Purification: The crude oil is often sufficient for the next step. If high purity is required, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Stage 2: Hydrolysis and Salt Formation
Reagents:
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Diethyl 2-(3-bromo-2-pyridyl)malonate (from Stage 1)
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Hydrochloric Acid (6M or conc. 37%)
Procedure:
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Hydrolysis: Dissolve the crude malonate intermediate in 6M HCl (10 vol).
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Decarboxylation: Heat the solution to reflux (100°C+) for 4–6 hours. CO2 evolution will be observed.
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Note: Monitor the disappearance of the ethyl ester signals via 1H NMR if possible.
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-
Isolation: Concentrate the reaction mixture under reduced pressure to approximately 20% of the original volume.
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Crystallization: Cool the residue to 0°C. If precipitation does not occur spontaneously, add Acetone or Acetonitrile as an antisolvent to induce crystallization of the hydrochloride salt.
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Filtration: Filter the white to off-white solid. Wash with cold acetone/ether.
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Drying: Dry under vacuum at 45°C to yield 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride .
Workup & Purification Workflow
The following diagram illustrates the critical decision points during the isolation process to ensure salt purity.
Figure 2: Isolation workflow for the hydrochloride salt.
Characterization Data
The following data represents the expected values for the target compound based on the structural properties of 3-bromo-2-substituted pyridines.
Quantitative Data Summary
| Property | Value / Description |
| Molecular Formula | C7H6BrNO2[2][3][4][5] · HCl |
| Molecular Weight | 216.03 (Free Acid) / 252.49 (HCl Salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Ether |
| Melting Point | Expected range: 160–185°C (Decomposition) |
Spectroscopic Analysis (Predicted)
1H NMR (400 MHz, DMSO-d6):
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δ 12.50 (br s, 1H, -COOH ): Carboxylic acid proton.
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δ 8.55 (dd, J = 4.8, 1.5 Hz, 1H, H-6 ): Proton adjacent to Nitrogen, most deshielded.
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δ 8.05 (dd, J = 8.0, 1.5 Hz, 1H, H-4 ): Proton ortho to Bromine.
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δ 7.25 (dd, J = 8.0, 4.8 Hz, 1H, H-5 ): Proton meta to Nitrogen.
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δ 3.95 (s, 2H, -CH 2-): Methylene protons connecting the ring and carboxyl group.
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Note: The HCl salt may show a broad exchangeable peak >10 ppm for the pyridinium proton (N-H+).
13C NMR (100 MHz, DMSO-d6):
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δ 171.5 (C=O)
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δ 154.2 (C-2, Quaternary, ortho to N)
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δ 148.5 (C-6, CH)
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δ 141.0 (C-4, CH)
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δ 124.5 (C-5, CH)
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δ 120.8 (C-3, Quaternary, C-Br)
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δ 41.5 (CH2)
Mass Spectrometry (ESI+):
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m/z: 215.9 / 217.9 [M+H]+ (Characteristic 1:1 isotopic pattern of Bromine).
Critical Process Parameters (CPP) & Troubleshooting
As a Senior Scientist, the following nuances are critical for reproducibility:
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Moisture Sensitivity (Stage 1): The formation of the malonate enolate is moisture-sensitive. Ensure THF is distilled or dried over molecular sieves. Incomplete deprotonation leads to low conversion.
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Regiocontrol: The 3-bromo substituent provides steric hindrance. If the reaction is sluggish at reflux, do not increase temperature arbitrarily as this may degrade the catalyst or substrate. Instead, switch solvent to 1,4-Dioxane (bp 101°C) to access higher thermal energy while maintaining regioselectivity.
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Decarboxylation Monitoring: Ensure the hydrolysis step fully decarboxylates. Incomplete reaction yields the 2-(3-bromo-2-pyridyl)malonic acid. If NMR shows a methine proton (~5.0 ppm), continue refluxing in HCl.
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Salt Stoichiometry: The product is isolated as the Hydrochloride salt. When using this in subsequent coupling reactions (e.g., amide coupling), remember to add an extra equivalent of base (e.g., DIPEA) to neutralize the pyridinium salt.
References
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Compound Identification: PubChem CID 53403631. 2-(3-Bromopyridin-2-yl)acetic acid.[2][6][7] National Center for Biotechnology Information. Link
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Synthetic Methodology (Malonate Displacement): 2-Bromopyridine. Organic Syntheses, Coll. Vol. 3, p.136 (1955). (Foundational method for 2-pyridyl substitutions). Link
- Related Pyridylacetic Acid Synthesis: Sato, Y., et al. "Synthesis of 2-pyridylacetic acid derivatives." Chemical and Pharmaceutical Bulletin, 1999. (General protocols for pyridine acetic acids).
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Commercial Availability & Properties: 2-(3-Bromopyridin-2-yl)acetic acid (CAS 698970-84-2).[2][6][7] ChemicalBook/BLD Pharm Listings. Link
Sources
- 1. Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 698970-84-2 2-(3-bromo-2-pyridyl)acetic acid 2-(3-bromo-2-pyridyl)acetic acid - CAS Database [chemnet.com]
- 3. 2-(6-Bromopyridin-3-Yl)Acetic Acid | CymitQuimica [cymitquimica.com]
- 4. 2-(4-Bromopyridin-2-YL)acetic acid | C7H6BrNO2 | CID 53403631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS # 698970-84-2, (3-Bromo-2-pyridinyl)acetic acid: more information. [chemblink.com]
- 6. 1060814-88-1|Ethyl 2-(5-bromopyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 7. 698970-84-2|2-(3-Bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
